molecular formula C12H7NO6 B1614731 4-Nitronaphthalene-1,8-dicarboxylic acid CAS No. 5425-83-2

4-Nitronaphthalene-1,8-dicarboxylic acid

Cat. No.: B1614731
CAS No.: 5425-83-2
M. Wt: 261.19 g/mol
InChI Key: MUXFCBHANADOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitronaphthalene-1,8-dicarboxylic acid (CAS 5425-83-2) is a key chemical intermediate in organic synthesis and materials science research. This compound serves as a crucial precursor for the synthesis of various functional derivatives, most notably 1,8-naphthalimide-based structures . Its primary research value lies in the application of its anhydride form, 4-nitronaphthalene-1,8-dicarboxylic anhydride, which readily reacts with amines to form naphthalimide derivatives . These derivatives are extensively studied for their fluorescent properties and have broad applications as fluorescent dyes for polymers, fluorescent sensors for metal cations, and as key components in the development of organic photoelectric materials . The nitro group at the 4-position is a key functional handle, as it can be further modified or reduced to an amino group, leading to a different class of fluorophores with distinct photophysical characteristics . The compound is also utilized in the synthesis of more complex heterocyclic systems, such as selenoxanthene derivatives . Researchers value this compound for its role in creating novel molecules with potential applications in chemical biology, medicinal chemistry, and as tools for bio-imaging investigations . When handling this material, appropriate safety precautions must be observed. The related anhydride form is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation . This product is intended for laboratory and scientific research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

4-nitronaphthalene-1,8-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO6/c14-11(15)7-3-1-2-6-9(13(18)19)5-4-8(10(6)7)12(16)17/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXFCBHANADOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279739
Record name 1,8-naphthalenedicarboxylic acid, 4-nitro-
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Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5425-83-2
Record name 4-Nitro-1,8-naphthalenedicarboxylic acid
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Record name NSC 13925
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Record name NSC13925
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Record name 1,8-naphthalenedicarboxylic acid, 4-nitro-
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Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between 4-Nitronaphthalene-1,8-dicarboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Substituents Melting Point Key Applications
4-Nitronaphthalene-1,8-dicarboxylic anhydride 34087-02-0 C₁₂H₅NO₅ -NO₂ 226–229°C Fluorescent brighteners, coordination polymers
Naphthalene-1,8-dicarboxylic anhydride N/A C₁₂H₆O₃ None ~250°C (lit.) Metal-organic frameworks (MOFs), polymer synthesis
4-Bromo-1,8-naphthalic anhydride 21563-29-1 C₁₂H₅BrO₃ -Br N/A Organic electronics, halogenated intermediates
2,6-Diethylnaphthalene-1,8-dicarboxylic acid N/A C₁₈H₁₈O₄ -C₂H₅ (2,6-positions) N/A Metabolic studies, dimer formation
p-Methylnaphthalene-1,8-dicarboxylic acid N/A C₁₄H₁₀O₄ -CH₃ (para position) N/A Lanthanide complexes, thermal stabilization

Key Research Findings

  • Reactivity: The nitro group in 4-nitronaphthalene derivatives increases electrophilicity, facilitating nucleophilic substitutions compared to non-nitro analogs like naphthalene-1,8-dicarboxylic anhydride .
  • Coordination Chemistry : Naphthalene-1,8-dicarboxylic anhydride forms stable coordination polymers due to its rigid, symmetric structure . In contrast, the nitro derivative’s steric and electronic effects alter metal-binding selectivity .
  • Thermal Stability : The methyl-substituted analog (p-MBA) in exhibits superior thermal stability in lanthanide complexes, attributed to hydrophobic interactions from the methyl group.

Application-Specific Comparisons

  • Fluorescent Brighteners : The nitro derivative’s electron-deficient structure enhances fluorescence efficiency, outperforming sulfonated analogs (e.g., 4-sulfo-1,8-naphthalic anhydride potassium salt) in certain industrial applications .
  • Biological Activity : Dibenzo-p-dioxi-2,8-dicarboxylic acid () shows antibacterial properties, whereas nitro-substituted naphthalenes are less explored in pharmacology but may offer nitroreductase-targeted applications.

Preparation Methods

Nitration of Naphthalene-1,8-dicarboxylic Acid or Derivatives

One common approach to preparing 4-Nitronaphthalene-1,8-dicarboxylic acid involves the nitration of naphthalene-1,8-dicarboxylic acid or its anhydride derivatives under controlled acidic conditions.

  • Reaction Conditions: Nitration is typically carried out in concentrated sulfuric acid at room temperature or mild heating to avoid over-nitration or decomposition.
  • Selectivity: The nitration targets the 4-position on the naphthalene ring, yielding the 4-nitro derivative selectively.
  • Purification: Post-reaction, the mixture is neutralized and the product is isolated by filtration and washing.

This method leverages the electrophilic aromatic substitution mechanism, where the nitronium ion (NO2+) generated in situ attacks the activated aromatic ring of naphthalene-1,8-dicarboxylic acid.

Oxidation and Catalytic Methods Using Metal Acetates

A more recent and industrially relevant method involves the oxidation of methylated naphthalene derivatives followed by nitration, using metal acetate catalysts.

  • Starting Material: 1-Methyl-4-naphthoic acid (purity ~98%) dissolved in glacial acetic acid.
  • Catalysts: Cobaltous diacetate, manganese acetate, and sodium acetate in mass ratios of approximately 1:30-50 relative to the starting acid.
  • Process Conditions: The mixture is heated to 70–90 °C with continuous air flow for oxidation. The reaction proceeds until the methylated acid content drops below 0.5%, indicating near-complete conversion.
  • Yield and Purity: The crude this compound product is obtained with greater than 96% content and a yield of approximately 92.6%.
  • Post-treatment: The crude product is dissolved in water, treated with alkali to adjust pH, filtered, and acidified to precipitate the pure acid.

This method is advantageous for large-scale production due to mild conditions and high selectivity.

Stepwise Process Including pH Cycling and Ammonium Salt Mediation

Another approach involves the conversion of naphthalene-1,8-dicarboxylic anhydride to the nitro-substituted acid via ammonium salt-mediated reactions with pH cycling.

  • Starting Material: High-purity naphthalene-1,8-dicarboxylic anhydride, free from naphthalic acid impurities.
  • Reagents: Ammonium salts such as ammonium sulfate (0.55 to 0.6 mole per mole of anhydride) are used to mediate the reaction.
  • Reaction Conditions: The reaction is performed at 70–100 °C, with pH adjusted near neutral (6.5–7.5) using sodium hydroxide and then acidified to pH 1–4 with sulfuric acid in cycles to improve yield and purity.
  • Work-up: The product is isolated by filtration, washed to neutrality, and dried.
  • Outcome: This method yields high-quality this compound with excellent yield and purity.

The pH cycling helps in removing impurities and improving the crystallinity of the final product.

One-Pot Synthesis Combining Nitration and Bromination (Relevant for Derivatives)

While primarily focused on derivatives, recent studies have demonstrated one-pot synthesis methods involving nitration and selective bromination under mild sulfuric acid conditions at room temperature. These methods provide insights into the functionalization of the naphthalene ring system, which can be adapted for synthesizing nitro-substituted dicarboxylic acids.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
Nitration in Sulfuric Acid Naphthalene-1,8-dicarboxylic acid Concentrated H2SO4, HNO3 (nitronium) Room temp to mild heating 70-85 >90 Classical electrophilic substitution
Oxidation with Metal Acetates 1-Methyl-4-naphthoic acid Co(II) diacetate, Mn(II) acetate, Na acetate 70–90 °C, air bubbling ~92.6 >96 Industrial scale, high selectivity
Ammonium Salt Mediated pH Cycling Naphthalene-1,8-dicarboxylic anhydride (NH4)2SO4, NaOH, H2SO4 70–100 °C, pH 1–7.5 cycling >90 High High purity, pH cycling improves yield and crystallinity
One-Pot Nitration/Bromination Naphthalene derivatives H2SO4, Br2, HNO3 Room temperature Not specified Not specified Useful for functionalized derivatives

Detailed Research Findings and Notes

  • The ammonium salt method emphasizes the importance of starting material purity, particularly the absence of naphthalic acid, to avoid formation of difficult-to-react diammonium salts.
  • The oxidation method using cobaltous and manganese acetates in glacial acetic acid with air bubbling is notable for its environmentally friendly approach and high efficiency, yielding crude products with high purity that can be further purified by pH adjustment and filtration.
  • pH cycling between acidic and near-neutral conditions (pH 1–4 and 6.5–7.5) using sulfuric acid and sodium hydroxide enhances product quality and yield by removing impurities and promoting crystallization.
  • One-pot nitration and bromination methods, while primarily applied to naphthalene derivatives, demonstrate mild reaction conditions and selective substitution, which could be adapted for nitro-dicarboxylic acid synthesis.

Q & A

Q. What are the key physicochemical properties of 4-Nitronaphthalene-1,8-dicarboxylic acid, and how do they influence experimental handling?

The compound has a molecular formula C₁₂H₇NO₆ (anhydride form: C₁₂H₅NO₅), a melting point of 226–229 °C , and a density of ~1.45 g/cm³ . Its nitro and dicarboxylic acid groups confer polarity, requiring storage in anhydrous conditions to prevent hydrolysis. Handling should prioritize inert atmospheres (e.g., nitrogen) to avoid decomposition, as nitroaromatics are sensitive to heat and light .

Q. What synthetic routes are commonly used to prepare this compound or its anhydride?

The anhydride derivative (4-Nitro-1,8-naphthalic anhydride) is synthesized via sulfonation/oxidation of acenaphthene precursors . Hydrothermal methods under controlled pH (e.g., with molybdate catalysts at 160°C for 5 days) yield high-purity crystals, as confirmed by single-crystal X-ray diffraction . Nitration of naphthalene derivatives using mixed acids (HNO₃/H₂SO₄) is another route, though regioselectivity requires careful optimization .

Q. How is the purity and structure of this compound characterized in research settings?

Key techniques include:

  • HPLC/GC-MS : To detect impurities or degradation products .
  • X-ray crystallography : Resolves crystal packing and confirms the monoclinic space group P2₁/c for the anhydride form .
  • FT-IR and NMR : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxylic C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers, and what applications arise from its structural features?

The rigid, planar structure of its dicarboxylate form (1,8-NDC) enables diverse coordination modes with metals (e.g., Mn²⁺, Mo), forming porous metal-organic frameworks (MOFs). These MOFs exhibit applications in gas storage or catalysis due to their high symmetry and conjugated π-system, which enhance electronic communication . Polymorph control (e.g., orthorhombic vs. monoclinic phases) is critical for tuning porosity .

Q. What metabolic pathways degrade this compound in environmental systems, and how can these inform bioremediation strategies?

Microbial strains (e.g., Acinetobacter spp.) hydroxylate acenaphthene derivatives to yield intermediates like 1-acenaphthenol and naphthalene-1,8-dicarboxylic acid. These are funneled into the TCA cycle via salicylic acid, as evidenced by enzyme assays (e.g., catechol 1,2-dioxygenase activity) . Biodegradation studies should monitor metabolites via HPLC-MS and assess enzyme kinetics to optimize degradation efficiency .

Q. How do crystallographic polymorphs of 4-Nitronaphthalene-1,8-dicarboxylic anhydride affect material properties, and what methods resolve these differences?

Polymorphs (e.g., orthorhombic Pbca vs. monoclinic P2₁/c) exhibit distinct packing efficiencies and intermolecular interactions. Single-crystal X-ray diffraction reveals differences in hydrogen bonding (e.g., planar vs. puckered configurations), impacting solubility and thermal stability . Phase transitions can be monitored via DSC and PXRD .

Q. What analytical challenges arise in detecting trace this compound in complex matrices, and how are they addressed?

Matrix interference in environmental samples (e.g., wastewater) necessitates solid-phase extraction (SPE) using HLB cartridges, followed by LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) . Deactivation of glassware with dimethyldichlorosilane minimizes analyte adsorption .

Methodological Considerations

Q. How should researchers design experiments to study the photostability of this compound?

  • UV-Vis spectroscopy : Track absorbance changes under controlled light exposure.
  • Mass spectrometry : Identify photodegradation products (e.g., nitro group reduction to amine).
  • Quantum chemical calculations : Predict degradation pathways using DFT to optimize experimental conditions .

Q. What strategies mitigate contradictions in reported synthesis yields or purity levels?

  • DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (temperature, catalyst ratio).
  • Cross-validation : Compare multiple characterization methods (e.g., NMR, elemental analysis) to resolve discrepancies .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Molecular docking (e.g., AutoDock) and DFT simulations model interactions with enzymes or metal centers. For example, binding affinity studies with Enterococcus faecalis proteins (e.g., PrgX, PrgZ) predict antimicrobial activity .

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